![molecular formula C15H16N2O4 B2584469 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid CAS No. 1050090-58-8](/img/structure/B2584469.png)
4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A commercially available nucleophilic organic catalyst facilitates the generation of acyl and carbamoyl radicals . These radicals arise from the activation of corresponding chlorides and anhydrides via a nucleophilic acyl substitution pathway. Subsequently, these nucleophilic radicals engage in a Giese-type addition process with electron-poor olefins. Notably, low-energy photons (such as blue LEDs) activate the acyl and carbamoyl radical precursors, which are typically resistant to redox-based activation mechanisms due to their high reduction potential .
Chemical Reactions Analysis
Upon exposure to appropriate conditions, this compound can participate in various chemical reactions. For instance, it may undergo benzylic oxidation, leading to the formation of a carboxylic acid. The reaction occurs at the benzylic position, and the resulting carboxylic acid contributes to the compound’s versatility .
properties
IUPAC Name |
4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c16-10-15(7-1-2-8-15)17-13(18)9-21-12-5-3-11(4-6-12)14(19)20/h3-6H,1-2,7-9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMTPDDEXXDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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